Ethyl 4-[(4-bromophenyl)amino]-7-methyl-1,8-naphthyridine-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 4-[(4-bromophenyl)amino]-7-methyl-1,8-naphthyridine-3-carboxylate is a synthetic organic compound that belongs to the class of naphthyridine derivatives. This compound is characterized by its unique structure, which includes a bromophenyl group, an amino group, and an ethyl ester functional group. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-[(4-bromophenyl)amino]-7-methyl-1,8-naphthyridine-3-carboxylate typically involves multi-step organic reactions. One common method involves the reaction of 4-bromoaniline with 7-methyl-1,8-naphthyridine-3-carboxylic acid in the presence of coupling agents such as EDCI (N-Ethyl-N’-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-Hydroxybenzotriazole) in an organic solvent like dichloromethane. The resulting intermediate is then esterified with ethanol to form the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-[(4-bromophenyl)amino]-7-methyl-1,8-naphthyridine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The bromophenyl group can be oxidized to form corresponding phenol derivatives.
Reduction: The nitro group, if present, can be reduced to an amino group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a palladium catalyst are commonly used.
Substitution: Nucleophiles like sodium azide (NaN3) or thiourea (NH2CSNH2) can be used under basic conditions.
Major Products Formed
Oxidation: Phenol derivatives.
Reduction: Amino derivatives.
Substitution: Azide or thiol-substituted derivatives.
Scientific Research Applications
Ethyl 4-[(4-bromophenyl)amino]-7-methyl-1,8-naphthyridine-3-carboxylate has been explored for various scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Studied for its potential therapeutic effects in treating certain diseases.
Industry: Utilized in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism of action of Ethyl 4-[(4-bromophenyl)amino]-7-methyl-1,8-naphthyridine-3-carboxylate involves its interaction with specific molecular targets and pathways. The bromophenyl group can interact with various enzymes and receptors, potentially inhibiting their activity. The amino group can form hydrogen bonds with biological molecules, enhancing its binding affinity. The naphthyridine core can intercalate with DNA, disrupting its function and leading to potential anticancer effects .
Comparison with Similar Compounds
Similar Compounds
Ethyl 2-(4-bromophenyl)acetate: Similar in structure but lacks the naphthyridine core.
4-(4-Bromophenyl)-thiazol-2-amine: Contains a thiazole ring instead of a naphthyridine ring.
4-[(1,2-Dihydro-2-oxo-3H-indol-3-ylidene)amino]N(4,6-dimethyl-2-pyrimidinyl)-benzene: Contains an indole ring instead of a naphthyridine ring.
Uniqueness
Ethyl 4-[(4-bromophenyl)amino]-7-methyl-1,8-naphthyridine-3-carboxylate is unique due to its combination of a bromophenyl group, an amino group, and a naphthyridine core. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications .
Properties
IUPAC Name |
ethyl 4-(4-bromoanilino)-7-methyl-1,8-naphthyridine-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16BrN3O2/c1-3-24-18(23)15-10-20-17-14(9-4-11(2)21-17)16(15)22-13-7-5-12(19)6-8-13/h4-10H,3H2,1-2H3,(H,20,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MWLALWUBSVLPHR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN=C2C(=C1NC3=CC=C(C=C3)Br)C=CC(=N2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16BrN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.